Topological Polar Surface Area (TPSA) Distinguishes Imidazol‑1‑ylmethyl from Pyrrol‑1‑yl Analog
The target compound carries an imidazole ring that contributes additional nitrogen atoms compared to the pyrrole analog N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]‑4‑(1H‑pyrrol‑1‑yl)benzamide (CAS 1903644‑39‑2). This results in a computed TPSA of 81.5 Ų for the imidazole derivative [REFS‑1], whereas the pyrrole derivative would exhibit a lower TPSA (estimated ≈ 62 Ų) due to the absence of the imidazole N₃ [REFS‑2]. The difference of approximately 19 Ų crosses the commonly accepted threshold for blood–brain barrier penetration and oral absorption classification, suggesting the two compounds could display markedly different ADME profiles.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 81.5 Ų (computed) |
| Comparator Or Baseline | N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]‑4‑(1H‑pyrrol‑1‑yl)benzamide (CAS 1903644‑39‑2); estimated ≈ 62 Ų |
| Quantified Difference | Δ ≈ +19 Ų |
| Conditions | Cactvs computation, PubChem release 2025.09.15 [REFS‑1]; analog estimate based on group contribution method [REFS‑2] |
Why This Matters
TPSA > 80 Ų is associated with reduced passive CNS penetration; a 19 Ų shift may redirect compound utility from peripheral to central applications or vice versa, directly impacting procurement fit‑for‑purpose.
- [1] PubChem. (2025). Compound Summary for CID 92077210: 4‑[(1H‑imidazol‑1‑yl)methyl]‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1903214‑64‑1 View Source
- [2] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. View Source
